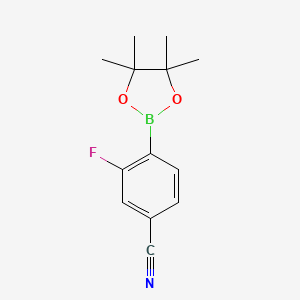

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

説明

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C13H15BFNO2 and its molecular weight is 247.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The compound, also known as “4-CYANO-2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER”, is a boronic acid ester intermediate . It is often used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. The primary targets of this compound are typically carbon-based molecules that can undergo coupling reactions with the boronic acid moiety .

Mode of Action

The compound interacts with its targets through a process known as borylation. In this process, the boronic acid moiety of the compound forms a covalent bond with the target molecule . This reaction is facilitated by a palladium catalyst and a base, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The compound’s action primarily affects the biochemical pathways involved in organic synthesis. The formation of new carbon-carbon bonds can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Pharmacokinetics

It’s important to note that the compound should be handled with care due to its reactivity and potential for toxicity .

Result of Action

The result of the compound’s action is the formation of new organic compounds through the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis due to its efficiency and the stability of boronic acids and their derivatives .

Action Environment

The efficacy and stability of the compound’s action can be influenced by various environmental factors. These include the presence of a suitable catalyst and base, the temperature and pH of the reaction environment, and the solvent used . Proper storage conditions, such as refrigeration and protection from moisture, are also crucial for maintaining the compound’s reactivity .

生物活性

The compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS Number: 1469440-25-2) is a derivative of benzonitrile that incorporates a fluorine atom and a boron-containing dioxaborolane moiety. This structure suggests potential biological activity, particularly in drug development and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 369.27 g/mol. The compound features a fluorinated phenyl ring attached to a boron-containing dioxaborolane structure.

Pharmacological Profile

The biological activity of this compound is primarily characterized by its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. Its boron-containing structure is known to influence enzyme activity by forming reversible covalent bonds with active site residues.

- Anticancer Activity : Some derivatives of boron compounds have shown promise in cancer treatment due to their ability to induce apoptosis in cancer cells. The specific mechanism for this compound requires further investigation but may involve disruption of cellular signaling pathways.

- Neuropharmacological Effects : The presence of the fluorine atom may enhance the lipophilicity of the compound, potentially allowing it to cross the blood-brain barrier and exert effects on neurotransmitter systems.

Study 1: Enzyme Targeting

A study conducted by Hauwert et al. explored the effects of various boron compounds on enzyme inhibition related to neurotransmitter metabolism. The findings suggested that similar compounds could modulate neurotransmitter release and receptor activity, indicating potential applications in treating neurological disorders .

Study 2: Anticancer Properties

Research published in MDPI examined the cytotoxic effects of boron-containing compounds on various cancer cell lines. Results indicated that these compounds could induce cell death through apoptosis pathways . While specific data on this compound was not detailed, its structural similarities suggest it may exhibit comparable activity.

Toxicology

Preliminary toxicological assessments indicate that this compound has moderate toxicity levels. It is classified as harmful if swallowed or inhaled and may cause skin irritation . Further studies are necessary to fully understand its safety profile.

Table 1: Summary of Biological Activities

科学的研究の応用

Chemical Synthesis and Medicinal Chemistry

Synthetic Utility : The compound acts as a crucial intermediate in the synthesis of more complex organic molecules. Its boronic acid derivative is particularly valued for its ability to participate in Suzuki-Miyaura cross-coupling reactions, which are fundamental in creating carbon-carbon bonds. This reaction is widely utilized in the pharmaceutical industry to develop new drugs and biologically active compounds .

Drug Development : Research has shown that derivatives of this compound can modulate biological activity by interacting with specific molecular targets. For instance, the incorporation of the boronic acid moiety allows for reversible covalent bonding with amino acids in enzymes, potentially leading to the development of enzyme inhibitors or other therapeutic agents .

Material Science

Polymer Chemistry : The compound's ability to form stable complexes with various substrates makes it a candidate for applications in polymer chemistry. It can be used to synthesize functionalized polymers that exhibit desirable properties such as increased thermal stability and enhanced mechanical strength. These materials can find applications in coatings, adhesives, and other industrial products .

Nanotechnology : In nanotechnology, the compound can be utilized to functionalize nanoparticles or nanostructures, enhancing their compatibility with biological systems. This property is essential for drug delivery systems where targeting specific cells or tissues is critical for therapeutic efficacy .

Case Study 1: Development of Anticancer Agents

A study explored the synthesis of novel anticancer agents based on the structure of this compound. The research demonstrated that derivatives exhibited potent activity against various cancer cell lines by inhibiting key metabolic pathways involved in tumor growth. The mechanism involved selective interaction with specific kinases within cancer cells .

Case Study 2: Synthesis of Fluorescent Probes

Another research project focused on using this compound to create fluorescent probes for biological imaging. The incorporation of the fluorine atom enhances the photophysical properties of the resulting compounds, making them suitable for real-time imaging applications in live cells. These probes have potential uses in tracking cellular processes and understanding disease mechanisms at a molecular level .

特性

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUINZSEHIJUBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660654 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035235-29-0 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1035235-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1035235-29-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。